Beefy meaty peptide

Overview

Description

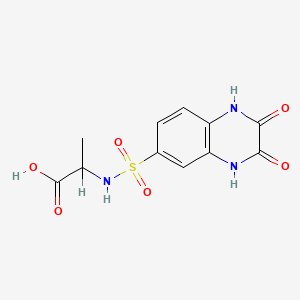

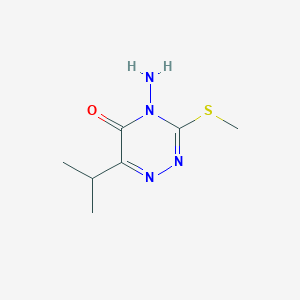

Beefy meaty peptide, also known as delicious peptide and abbreviated as BMP, is an 8-amino acid long peptide that has been identified as giving a beefy flavor to foods in which it is present . It was isolated from beef soup by Yamasaki and Maekawa in 1978 .

Synthesis Analysis

The primary structure of BMP was first determined by Yamasaki and Maekawa, who carried out the experiment using the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing . The peptide was synthesized and its recognition thresholds under different pH conditions and its synergisms with salt and monosodium glutamate (MSG) were determined by sensory evaluation .

Molecular Structure Analysis

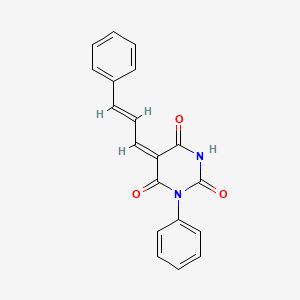

The molecular formula of BMP is C34H57N9O16 . Its exact mass is 847.39 and its molecular weight is 847.877 .

Chemical Reactions Analysis

BMP was shown to be homogeneous by high-performance chromatography, amino acid composition analysis, and amino acid sequence analysis . High performance liquid chromatography (HPLC)/ion trap electrospray ionization mass spectrometry (ESI-MS) with UV detection was applied in qualitative analysis of the peptides .

Physical And Chemical Properties Analysis

BMP is known for its sensory properties. It has been compared to monosodium glutamate (MSG) in its ability to enhance the flavor of a beef gravy, yet it does not present the salty taste of MSG . BMP was also shown to be resistant to the direct, but not the indirect, effect of lipid oxidation .

Scientific Research Applications

Sensory Properties and Enhancements

Beefy meaty peptide (BMP), an octapeptide isolated from beef, has been studied for its sensory properties. One study found that BMP's taste properties, particularly umami, change under different pH conditions, with the strongest umami taste at pH 6.5. Additionally, BMP shows synergistic effects with salt and monosodium glutamate (MSG), enhancing its recognition threshold (Wang, Maga, & Bechtel, 1996).

Bioactive Peptides in Meat

Meat, including beef, can be a source of bioactive peptides with health benefits. These peptides, including BMP, have shown potential in preventing diseases associated with metabolic syndrome and mental health. They have antihypertensive, opioid, antioxidant, and other bioactivities (Lafarga & Hayes, 2014).

Heat Stability

The heat stability of BMP has been a focus, especially for its use in processed foods. BMP was found to be relatively stable under pasteurization and sterilization temperatures, with less than 10% denaturation under sterilization conditions. This indicates its potential use in heat-processed food products (Wang, Maga, & Bechtel, 1995).

Health-Promoting Potential

Research on BMP in beef products fermented with acid whey highlighted its health-promoting potential. The study presented peptide sequences relevant to cardiovascular, nervous, and immune systems, emphasizing BMP's role in maintaining general homeostasis and preventing noncommunicable diseases (Kęska, Wójciak, & Stadnik, 2019).

Recombinant Expression

The recombinant expression of BMP using Pichia pastoris yeast has been explored. This approach allows for the scalable production of BMP, which is significant for its application as a flavor enhancer in food products (Songrong et al., 2010).

Postmortem Aging and Peptide Release

A study on beef aging postmortem showed that this process leads to the release of bioactive peptides, including BMP. These peptides have antioxidant and other health-related activities, offering insights into developing healthier beef through postmortem aging (Fu, Young, & Therkildsen, 2017)

Mechanism of Action

Target of Action

The primary target of the Beefy Meaty Peptide (BMP), also known as Delicious Peptide, is the human taste receptors, specifically the heterodimer T1R1/T1R3 of the G protein-coupled receptors . These receptors are responsible for the perception of the umami taste, the fifth basic flavor .

Mode of Action

The BMP interacts with these taste receptors, triggering a response that is perceived as a savory or umami flavor . This interaction results in the enhancement of the overall flavor profile of the food in which it is present .

Biochemical Pathways

The BMP is an octapeptide with the sequence Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala (KGDEESLA) . It is produced through a biological expression process in microorganisms . The peptide is encoded by BMP expression structures, which are designed and cloned into the AOX1 gene of Pichia pastoris GS115 . The resulting strains of P. pastoris GS115 then secrete the BMP fusion peptides .

Pharmacokinetics

It is known that the peptide is produced in microorganisms and then secreted, suggesting that it may be readily absorbed and distributed in the human body .

Result of Action

The primary result of BMP’s action is the enhancement of the umami flavor in foods. This peptide has been identified as imparting a beefy flavor to foods in which it is present . It is considered a savory seasoning in the food industry .

Action Environment

The production and efficacy of BMP can be influenced by various environmental factors. For instance, the pH level during the production phase can affect the yield of the target peptide . Additionally, the temperature and glucose concentration during fermentation can also impact the yield of BMP .

Future Directions

Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .

Biochemical Analysis

Biochemical Properties

Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of this compound was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding this compound was synthesized and cloned into the expression vector pPICZ A .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .

Temporal Effects in Laboratory Settings

This compound has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .

Metabolic Pathways

It is known that the peptide is produced through the digestion of beef by the enzyme papain .

properties

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRAOYMDDFOSM-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027510 | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73984-05-1 | |

| Record name | Beefy meaty peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beefy meaty peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEEFY MEATY PEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)

![4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1667839.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)